molecular formula C14H21ClN4O2 B7898836 2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7898836
M. Wt: 312.79 g/mol
InChI Key: HPDDQOXKAUIYMZ-UHFFFAOYSA-N
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Description

2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a versatile small molecule scaffold with significant potential in various scientific research applications[_{{{CITATION{{{_1{LAC23042 | 1261230-42-5 | 2-(6-Chloro-pyrimidin-4-ylamino)-methyl .... This compound features a pyrimidinyl group, a pyrrolidine ring, and a tert-butyl ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reactions: Reacting 6-chloropyrimidin-4-amine with an appropriate amine derivative under controlled conditions.

  • Amidation Reactions: Converting the intermediate products to the final compound using reagents like tert-butyl chloroformate.

  • Reduction Reactions: Employing reducing agents to achieve the desired molecular structure.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:

  • Catalysts: Using catalysts to enhance reaction efficiency and yield.

  • Purification Techniques: Implementing purification methods such as recrystallization or chromatography to obtain high-purity product.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions involve replacing functional groups with other atoms or groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Nucleophiles like ammonia or amines, and electrophiles like alkyl halides.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, often leading to the formation of amines or alcohols.

  • Substitution Products: Substituted derivatives with different functional groups attached to the core structure.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease processes.

  • Receptor Binding: Interacting with cellular receptors to modulate biological responses.

  • Signal Transduction: Influencing intracellular signaling pathways to produce desired effects.

Comparison with Similar Compounds

  • 2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid ethyl ester

  • 2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid methyl ester

Uniqueness: 2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester stands out due to its tert-butyl ester group, which provides enhanced stability and reactivity compared to its ethyl or methyl counterparts.

Properties

IUPAC Name

tert-butyl 2-[[(6-chloropyrimidin-4-yl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-5-10(19)8-16-12-7-11(15)17-9-18-12/h7,9-10H,4-6,8H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDDQOXKAUIYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNC2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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